molecular formula C9H6ClN3 B2983187 2-(4-Chloropyridin-2-yl)pyrimidine CAS No. 2157370-48-2

2-(4-Chloropyridin-2-yl)pyrimidine

Cat. No. B2983187
M. Wt: 191.62
InChI Key: MXISDKMCJRIQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Chloropyridin-2-yl)pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of “2-(4-Chloropyridin-2-yl)pyrimidine” involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “2-(4-Chloropyridin-2-yl)pyrimidine” is based on the pyrimidine moiety, which is considered a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .


Chemical Reactions Analysis

Pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 . Sufficient investigations have been performed to discover new and effective pyrimidine-based anti-inflammatory agents .

Scientific Research Applications

Optical and Electronic Properties

Pyrimidine derivatives, including 2-(4-Chloropyridin-2-yl)pyrimidine, have been studied for their promising applications in medicine and nonlinear optics (NLO) fields. For example, Hussain et al. (2020) explored the electronic, linear, and nonlinear optical properties of various pyrimidine derivatives, highlighting their potential use in NLO applications and optoelectronics (Hussain et al., 2020).

Molecular Recognition and Drug Design

The role of pyrimidine derivatives in molecular recognition processes, crucial for targeted drug action, has been explored. For instance, Rajam et al. (2017) studied the crystallization of pyrimidine derivatives, shedding light on their potential in pharmaceuticals through molecular recognition involving hydrogen bonding (Rajam et al., 2017).

Organic Light-Emitting Diodes (OLEDs)

Pyrimidine chelates have been synthesized for use in heteroleptic Ir(III) metal complexes, showing potential in OLED technology. Chang et al. (2013) synthesized pyrimidine chelates and demonstrated their application in high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Synthesis and Characterization

Pyrimidine derivatives, such as 2-(4-Chloropyridin-2-yl)pyrimidine, have been synthesized and characterized for various scientific applications. For example, Zhang et al. (2018) synthesized thioureas using pyrimidine derivatives and analyzed them using quantum chemical calculations (Zhang et al., 2018).

Safety And Hazards

The safety data sheet for 2,4-Dichloropyrimidine, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for “2-(4-Chloropyridin-2-yl)pyrimidine” involve the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-(4-chloropyridin-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-7-2-5-11-8(6-7)9-12-3-1-4-13-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXISDKMCJRIQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloropyridin-2-yl)pyrimidine

CAS RN

2157370-48-2
Record name 2-(4-chloropyridin-2-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.